molecular formula C9H18N2O4 B6134728 N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate

Cat. No.: B6134728
M. Wt: 218.25 g/mol
InChI Key: UPQREKVDXVGGFG-UHFFFAOYSA-N
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Description

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate is a chemical compound with a complex structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate typically involves the reaction of N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The process may involve:

  • Dissolving N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine in a suitable solvent.
  • Adding oxalic acid to the solution.
  • Stirring the mixture at a specific temperature until the reaction is complete.
  • Isolating the product by filtration and drying.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:

  • Use of automated reactors for precise control of reaction parameters.
  • Implementation of purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine N-oxide.

    Reduction: Various secondary and tertiary amines.

    Substitution: Compounds with different functional groups replacing the methyl group.

Scientific Research Applications

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate involves its interaction with specific molecular targets. The compound may:

  • Bind to receptors or enzymes, altering their activity.
  • Interfere with cellular pathways, leading to changes in cell function.
  • Exhibit effects through modulation of neurotransmitter systems or other signaling pathways.

Comparison with Similar Compounds

N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate can be compared with similar compounds such as:

    N-Methyl-1-(1-methylpiperidin-2-yl)methanamine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine dihydrochloride: Similar compound but in the form of a dihydrochloride salt.

    N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamine N-oxide: Oxidized form of the compound.

Uniqueness: this compound is unique due to its specific oxalate salt form, which may confer different solubility, stability, and reactivity properties compared to its analogs.

Properties

IUPAC Name

N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPQREKVDXVGGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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